N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group and an indole moiety linked via an ethyl carboxamide bridge. Below, we compare this compound with structurally related analogs to elucidate key differences in synthesis, substituent effects, and physicochemical properties.
Properties
Molecular Formula |
C24H28N2O4 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-[2-(5-methoxyindol-1-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C24H28N2O4/c1-28-20-5-3-19(4-6-20)24(10-15-30-16-11-24)23(27)25-12-14-26-13-9-18-17-21(29-2)7-8-22(18)26/h3-9,13,17H,10-12,14-16H2,1-2H3,(H,25,27) |
InChI Key |
BYPLEHVAKHWQMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Attachment of the Ethyl Chain: The indole derivative is then alkylated with an appropriate ethylating agent under basic conditions.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be constructed via a cyclization reaction involving a dihydropyran precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Aminated derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology
In biological research, N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can be used to study the effects of indole derivatives on cellular processes. It may serve as a probe to investigate signal transduction pathways and receptor interactions.
Medicine
Medically, this compound holds potential as a therapeutic agent. Indole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar applications.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety can interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism . The tetrahydropyran ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Indole and Aromatic Moieties
- Target Compound : The indole ring is substituted with a 5-methoxy group, while the tetrahydro-2H-pyran core carries a 4-methoxyphenyl group. These electron-donating methoxy groups enhance solubility and may influence binding interactions with hydrophobic pockets in biological targets .
- Octyl Sulfamoyl Carbamate (Compound 1, ): Replaces the indole’s methoxy group with a sulfamoyl carbamate chain.
- Pyridinyl-Substituted Imidazole (Compound 2, ) : Incorporates a pyridine ring instead of indole. The pyridine’s electron-withdrawing nature and basic nitrogen alter electronic properties, which could affect binding affinity and metabolic stability .
Tetrahydro-2H-pyran Derivatives
- Cyanotetrahydro-2H-pyran Carboxamide (Compound 9e, ): Features a cyano group on the tetrahydro-2H-pyran ring. This substitution may reduce blood-brain barrier penetration .
- Atorvastatin d-Lactone () : Contains a tetrahydro-2H-pyran ring fused with a lactone. The hydroxyl and ketone groups in this derivative enhance hydrogen-bonding interactions, whereas the target compound’s methoxyphenyl group prioritizes aromatic stacking .
Heterocyclic Core Modifications
- Pyrazole Carboxamide (): Replaces the indole with a pyrazole-triazole hybrid.
- Tetrahydrofuran-Based Nucleotide (): Utilizes a tetrahydrofuran core with bis(4-methoxyphenyl) groups. The phosphanyl and cyanoethoxy groups introduce steric bulk and polarity, diverging significantly from the target compound’s simpler carboxamide linkage .
Structural and Physicochemical Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
